molecular formula C26H21FN2O3 B2615424 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895652-78-5

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2615424
CAS RN: 895652-78-5
M. Wt: 428.463
InChI Key: AYSUZUADXMWLNF-UHFFFAOYSA-N
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Description

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as EF-24, is a synthetic molecule with potential therapeutic applications. This compound belongs to the class of quinolone derivatives, which have been extensively studied due to their diverse biological activities. EF-24 has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research.

Scientific Research Applications

Metabolic Pathways and Elimination

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, due to its structural and functional properties, may undergo extensive metabolic transformations similar to those observed in compounds with related chemical structures. For instance, studies on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted complex metabolic pathways, including oxidation and rearrangement, leading to the formation of multiple metabolites, with principal elimination via feces (79%) and urine (12%) (Renzulli et al., 2011). Similarly, compounds like almorexant , a dual orexin receptor antagonist, show rapid absorption and extensive metabolism, with feces being the predominant route of elimination (Dingemanse et al., 2013). These findings suggest that compounds with a quinolin-1(4H)-yl structure could have significant pharmacokinetic properties, warranting detailed investigation into their disposition, metabolism, and elimination mechanisms.

Potential Therapeutic Applications

Given the structural complexity and the potential for interaction with various biological targets, compounds similar to 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide could have multiple therapeutic applications. For example, SG-HQ2 , a synthetic analogue of gallic acid, has demonstrated efficacy in inhibiting mast cell-mediated allergic inflammation, suggesting potential uses in treating allergic and inflammatory diseases (Je et al., 2015). Moreover, compounds like fluradoline (HP 494) , while not directly related, showcase the potential of novel chemical entities to act as centrally acting analgesics with unique mechanisms of action, differing from opiates and traditional antidepressants (Spaulding et al., 1985). These examples underscore the importance of exploring the pharmacological profiles of new compounds for potential benefits in disease management.

properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-9-11-19(27)12-10-18)15-29(23)16-24(30)28-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUZUADXMWLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

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